Methyl thiophene-2-carbimidothioate

Organic synthesis Carbimidothioate preparation Thiophene derivatization

Methyl thiophene-2-carbimidothioate hydroiodide is a premier carbimidothioate coupling partner for room-temperature, ethanolic construction of trisubstituted benzimidazole scaffolds—ideal for parallel library synthesis with heat-sensitive substrates. Unlike broader thiophene-2-carboximidamide analogs, it selectively inhibits aminopyridine N-methyltransferase (APMT), enabling precise enzymatic dissection. Synthesized in 97% yield from thiophene-2-carbothioamide, it offers a cost-effective route to sulfur-containing heterocyclic pharmacophores. Ensure reproducibility and selectivity in your medicinal chemistry campaigns with this differentiated building block.

Molecular Formula C6H7NS2
Molecular Weight 157.3 g/mol
Cat. No. B8572889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thiophene-2-carbimidothioate
Molecular FormulaC6H7NS2
Molecular Weight157.3 g/mol
Structural Identifiers
SMILESCSC(=N)C1=CC=CS1
InChIInChI=1S/C6H7NS2/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3
InChIKeyNMDRLHVOLQZPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl thiophene-2-carbimidothioate for Chemical Synthesis: Procurement and Technical Specifications


Methyl thiophene-2-carbimidothioate (CAS 59918-64-8 as hydroiodide salt; molecular formula C₆H₇NS₂ for free base) is a heterocyclic organosulfur compound belonging to the carbimidothioate class, characterized by a thiophene ring bearing a methyl carbimidothioate substituent at the 2-position [1]. The compound is commercially available primarily as the hydroiodide salt (C₆H₈INS₂, MW 285.16 g/mol) through major chemical suppliers including Sigma-Aldrich under the AldrichCPR collection . Its key synthetic utility lies in amine coupling reactions under mild ethanolic conditions at room temperature, enabling the construction of benzimidazole and related heterocyclic scaffolds without decomposition of sensitive intermediates [2].

Why Methyl thiophene-2-carbimidothioate Cannot Be Replaced by Generic Analogs in Benzimidazole Synthesis


In heterocyclic scaffold construction, the electronic and steric properties of the carbimidothioate S-alkyl group directly influence reaction efficiency and product selectivity. Substituting methyl thiophene-2-carbimidothioate·HI with structurally related alternatives—such as benzyl furan-2-carbimidothioate·HBr (19), benzyl thiophene-3-carbimidothioate·HBr (20), or benzyl furan-3-carbimidothioate·HBr (21)—in the identical ethanolic coupling protocol would yield chemically distinct products due to the different heteroaromatic ring (thiophene vs. furan), substitution position (2- vs. 3-), or S-alkyl leaving group (methyl vs. benzyl) [1]. Each substitution alters the final trisubstituted benzimidazole structure and may affect reaction kinetics and yield. Furthermore, methyl thiophene-2-carbimidothioate exhibits selective inhibition of aminopyridine N-methyltransferase (APMT), whereas thiophene-2-carboximidamide analogs demonstrate a broader activity spectrum lacking this enzymatic selectivity .

Methyl thiophene-2-carbimidothioate: Quantitative Procurement and Differentiation Evidence


Synthetic Yield: Methyl thiophene-2-carbimidothioate Free Base Synthesis from Thiophene-2-carbothioamide

The synthesis of methyl thiophene-2-carbimidothioate free base from thiophene-2-carbothioamide using methyl iodide in acetone proceeds with a high isolated yield of 97% [1]. This synthetic efficiency compares favorably to the typical 60–85% yields reported for analogous carbimidothioate syntheses involving alternative alkylating agents or heteroaromatic cores, providing a cost-efficient procurement rationale for the thiophene-2 scaffold [2].

Organic synthesis Carbimidothioate preparation Thiophene derivatization

Amine Coupling Reactivity: Mild Room Temperature Conditions in Ethanol

Methyl thiophene-2-carbimidothioate·HI (18) undergoes amine coupling in ethanol at room temperature to yield trisubstituted benzimidazoles [1]. In contrast, many alternative amidine-forming reagents require elevated temperatures, reflux conditions, or more polar aprotic solvents that may compromise sensitive functional groups [2]. The specific room-temperature ethanolic conditions are enabled by the leaving group propensity of the S-methyl thioimidate moiety.

Benzimidazole synthesis Heterocyclic chemistry Amine coupling

Aminopyridine N-Methyltransferase (APMT) Selective Inhibition

Methyl thiophene-2-carbimidothioate hydroiodide functions as a selective inhibitor of aminopyridine N-methyltransferase (APMT) . Thiophene-2-carboximidamide, a structurally similar compound differing only in the carboximidamide vs. carbimidothioate functional group, exhibits a broader activity spectrum without the same APMT selectivity . This functional group-specific selectivity profile enables the compound to serve as a targeted biochemical probe for studying APMT-mediated pathways.

Enzymology Neurotransmitter metabolism Biochemical probe

Optimal Application Scenarios for Methyl thiophene-2-carbimidothioate in Research and Synthesis


Synthesis of Trisubstituted Benzimidazole Libraries via Room Temperature Amine Coupling

Employ methyl thiophene-2-carbimidothioate·HI (18) as the carbimidothioate coupling partner in ethanolic solution at room temperature to construct structurally diverse trisubstituted benzimidazole scaffolds [1]. This protocol is particularly suited for parallel library synthesis where thermal control is limited or where substrates contain heat-sensitive moieties. The S-methyl leaving group ensures efficient coupling without requiring elevated temperatures that would otherwise be necessary for bulkier S-alkyl analogs [1].

Biochemical Probe for Aminopyridine N-Methyltransferase (APMT) Activity Studies

Utilize methyl thiophene-2-carbimidothioate hydroiodide as a selective inhibitor of APMT in in vitro enzymatic studies to dissect the role of N-methyltransferase activity in pyridine alkaloid biosynthesis and neurotransmitter regulation pathways . The compound's selectivity profile differentiates it from thiophene-2-carboximidamide, which exhibits broader and less specific activity .

Precursor for Thiophene-Containing Heterocyclic Compound Libraries

Leverage the high-yielding (97%) synthesis of methyl thiophene-2-carbimidothioate free base from thiophene-2-carbothioamide as a cost-effective entry point for generating thiophene-derived carbimidothioate building blocks [2]. The efficient synthetic route supports large-scale preparation for subsequent derivatization in medicinal chemistry campaigns targeting sulfur-containing heterocyclic pharmacophores [2].

Technical Documentation Hub

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